Peonidin 3-O-beta-glucopyranoside chloride
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Overview
Description
Peonidin 3-O-b-galactopyranoside chloride is a naturally occurring anthocyanin compound. Anthocyanins are water-soluble pigments that belong to the flavonoid family and are responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. Peonidin 3-O-b-galactopyranoside chloride is specifically found in various plants, including purple sweet potatoes and other pigmented fruits and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peonidin 3-O-b-galactopyranoside chloride can be synthesized through the extraction and purification of anthocyanins from plant sources. The process typically involves the following steps:
Extraction: Plant materials rich in anthocyanins, such as purple sweet potatoes, are subjected to solvent extraction using solvents like methanol, ethanol, or water.
Industrial Production Methods
Industrial production of peonidin 3-O-b-galactopyranoside chloride involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of the compound. Additionally, biotechnological approaches, such as the use of genetically modified microorganisms, are being explored to enhance the production yield of anthocyanins .
Chemical Reactions Analysis
Types of Reactions
Peonidin 3-O-b-galactopyranoside chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the anthocyanin to its colorless leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanins.
Substitution: Various substituted anthocyanin derivatives.
Scientific Research Applications
Peonidin 3-O-b-galactopyranoside chloride has a wide range of scientific research applications:
Chemistry: It is used as a natural pigment in food and cosmetic industries due to its vibrant color and stability.
Biology: The compound exhibits antioxidant properties, making it valuable in studies related to oxidative stress and cellular protection.
Medicine: Research has shown its potential in preventing and treating various diseases, including cancer and cardiovascular diseases, due to its anti-inflammatory and anti-carcinogenic properties.
Industry: It is used in the development of natural dyes and colorants for textiles and other materials.
Mechanism of Action
Peonidin 3-O-b-galactopyranoside chloride exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-carcinogenic Properties: It induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.
Comparison with Similar Compounds
Peonidin 3-O-b-galactopyranoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Cyanidin 3-O-galactoside chloride: Another anthocyanin with similar antioxidant properties but different glycosylation.
Delphinidin 3-O-galactoside chloride: Known for its strong antioxidant activity and vibrant blue color.
Malvidin 3-O-galactoside chloride: Exhibits similar antioxidant and anti-inflammatory properties but with a different glycosylation pattern.
Peonidin 3-O-b-galactopyranoside chloride stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-carcinogenic properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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